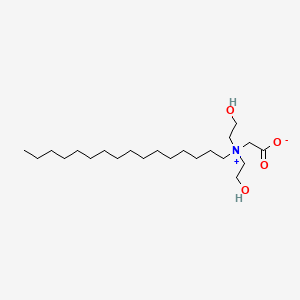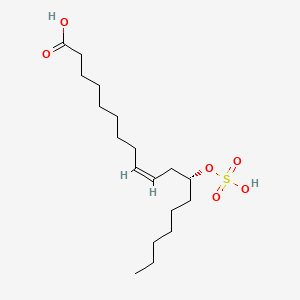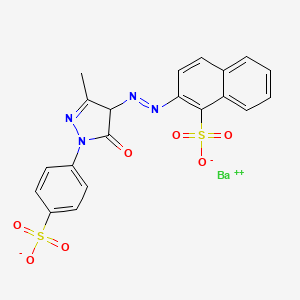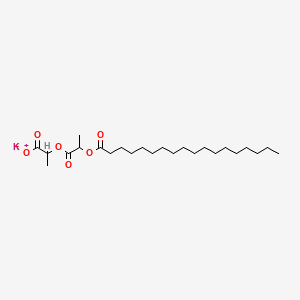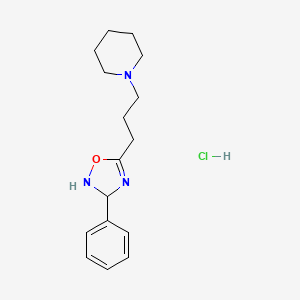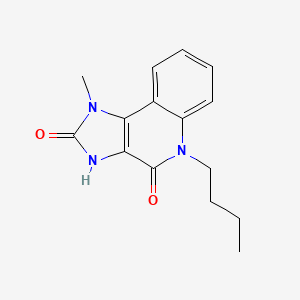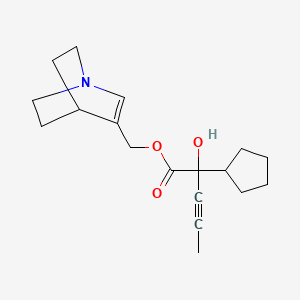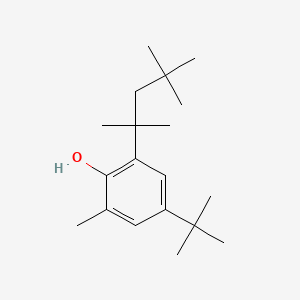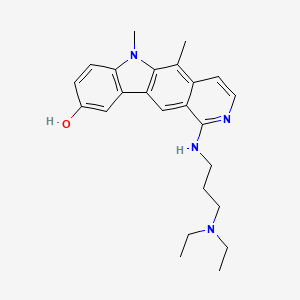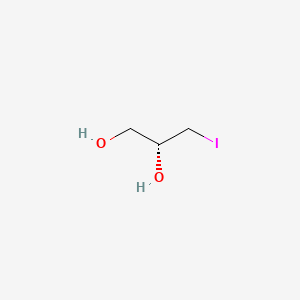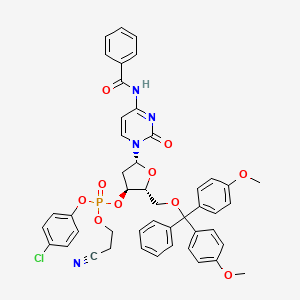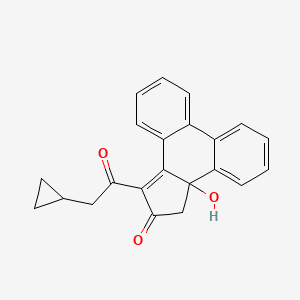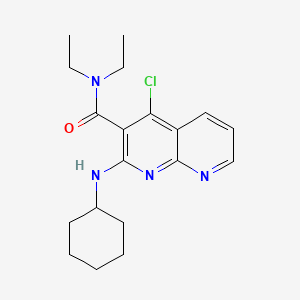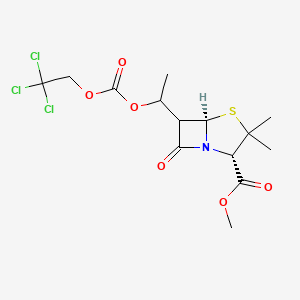
Methyl (2S-(2alpha,5alpha,6alpha(S*)))-3,3-dimethyl-7-oxo-6-(1-(((2,2,2-trichloroethoxy)carbonyl)oxy)ethyl)-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S-(2alpha,5alpha,6alpha(S*)))-3,3-dimethyl-7-oxo-6-(1-(((2,2,2-trichloroethoxy)carbonyl)oxy)ethyl)-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate is a useful research compound. Its molecular formula is C14H18Cl3NO6S and its molecular weight is 434.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation methods for EINECS 278-463-5 are not explicitly documented in the available resources. general synthetic routes for chemical compounds typically involve a series of chemical reactions under controlled conditions. These reactions may include steps such as condensation, oxidation, reduction, and substitution, depending on the desired end product.
Industrial Production Methods
Industrial production methods for chemical compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, high-pressure reactors, and continuous flow systems to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
EINECS 278-463-5, like many chemical compounds, may undergo various types of chemical reactions, including:
Oxidation: The addition of oxygen or the removal of hydrogen.
Reduction: The addition of hydrogen or the removal of oxygen.
Substitution: The replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases to facilitate substitution reactions. The specific conditions, such as temperature, pressure, and solvent, would depend on the nature of the compound and the desired reaction.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield an alcohol or ketone, reduction may produce an alkane or alcohol, and substitution may result in a new compound with different functional groups.
Applications De Recherche Scientifique
EINECS 278-463-5 may have various scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Possible use in drug development or as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, polymers, or other industrial products.
Mécanisme D'action
The mechanism of action for EINECS 278-463-5 would depend on its specific chemical structure and the context in which it is used. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to EINECS 278-463-5 may include other substances listed in the EINECS inventory with comparable molecular structures or functional groups. Examples of similar compounds could be:
- Cyclohexyl bromide (EINECS 203-622-2)
- 4-Bromoacetanilide (EINECS 203-154-9)
- Phenyl benzoate (EINECS 202-293-2)
Uniqueness
The uniqueness of EINECS 278-463-5 would be determined by its specific chemical properties, reactivity, and applications. Compared to similar compounds, it may offer distinct advantages in terms of stability, reactivity, or suitability for specific research or industrial applications.
Propriétés
Numéro CAS |
76431-34-0 |
|---|---|
Formule moléculaire |
C14H18Cl3NO6S |
Poids moléculaire |
434.7 g/mol |
Nom IUPAC |
methyl (2S,5R)-3,3-dimethyl-7-oxo-6-[1-(2,2,2-trichloroethoxycarbonyloxy)ethyl]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C14H18Cl3NO6S/c1-6(24-12(21)23-5-14(15,16)17)7-9(19)18-8(11(20)22-4)13(2,3)25-10(7)18/h6-8,10H,5H2,1-4H3/t6?,7?,8-,10+/m0/s1 |
Clé InChI |
OELLBCWUIIYMSD-LXKYZYTISA-N |
SMILES isomérique |
CC(C1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)OC)OC(=O)OCC(Cl)(Cl)Cl |
SMILES canonique |
CC(C1C2N(C1=O)C(C(S2)(C)C)C(=O)OC)OC(=O)OCC(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


